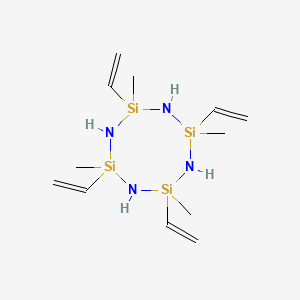

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane

Description

Chemical Classification and Nomenclature

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane is classified under the following categories:

The nomenclature adheres to IUPAC guidelines for silazanes, where the parent structure (cyclotetrasilazane) is modified by substituent groups. The numbering reflects the positions of substituents on the silicon atoms in the eight-membered ring .

Historical Development in Organosilazane Chemistry

The synthesis of polysilazanes, including cyclotetrasilazane derivatives, traces back to the mid-20th century. Key milestones include:

Early Synthesis (1960s):

Polysilazanes were first synthesized via ammonolysis of chlorosilanes, producing cyclic structures like trimeric or tetrameric silazanes. These early methods laid the groundwork for creating functionalized derivatives .Functionalization Trends (1980s–2000s):

Advances in organometallic chemistry enabled the introduction of organic substituents (e.g., methyl, vinyl) onto silazane backbones. This period saw the emergence of compounds like this compound, tailored for specific applications .Modern Applications: The compound

Properties

IUPAC Name |

2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-16H,1-4H2,5-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWALPEXSVOIFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(N[Si](N[Si](N[Si](N1)(C)C=C)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965933 | |

| Record name | 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5162-63-0 | |

| Record name | 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethylcyclotetrasilazane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5162-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Precursor Selection and Initial Reactions

- Starting Materials : Typically, methylvinylchlorosilane or methylvinylsilazane derivatives are employed as precursors.

- Hydrolysis/Ammonolysis : The chlorosilane precursors undergo hydrolysis or ammonolysis to replace chlorine atoms with silazane (Si-N) linkages, forming linear or cyclic silazane oligomers.

Cyclization and Ring Closure

- The hydrolyzed or ammonolyzed intermediates are subjected to controlled condensation conditions to promote ring closure.

- Catalysts such as acids or bases may be used to facilitate rearrangement and polymerization into cyclic tetramers.

- Reaction conditions such as temperature, pressure, and solvent choice are critical to favor the formation of the cyclic tetrasilazane over linear polymers.

Purification

- The crude cyclic product is purified by vacuum distillation or fractional crystallization.

- Residual chlorine or other impurities are removed by treatment with aqueous bases or drying agents such as magnesium oxide.

Example Synthesis Procedure (Inferred from Related Silazane Chemistry)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Methylvinylchlorosilane + NH3 or H2O | Hydrolysis or ammonolysis under controlled temp | Formation of silazane intermediates |

| 2 | Acid catalyst (e.g., dodecylbenzenesulfonic acid) in hydrocarbon solvent | Rearrangement and cyclization at ambient temperature | Formation of cyclic silazane ring |

| 3 | Vacuum distillation and drying | Removal of volatiles and impurities | Purified 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane |

Research Findings and Data

- The synthesis of cyclic silazanes like this compound has been reported with high purity and yield using continuous hydrolysis reactors and rearrangement steps under mild conditions.

- Gas chromatography with flame ionization detection (GC-FID) is commonly used to monitor the composition of intermediates and final products.

- The cyclic tetramer is typically the major product, with minor amounts of linear oligomers or higher cyclic species.

- Removal of residual chlorine and drying steps are critical to obtain stable, pure cyclic silazane compounds.

- The process can be run continuously for extended periods (e.g., 20 days) with consistent product quality, indicating industrial viability.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Precursor | Methylvinylchlorosilane or analogues | Chlorosilane with methyl and vinyl groups |

| Hydrolysis/Ammonolysis Temp | ~33°C (hydrolyzate exit temperature) | Controlled to avoid side reactions |

| Pressure | ~60 psig (for hydrolysis reactor) | Maintains reaction rate and safety |

| Catalyst | Dodecylbenzenesulfonic acid (0.1%) | Promotes rearrangement and cyclization |

| Solvent | Isopar P hydrocarbon solvent | Dilutes hydrolyzate, facilitates reaction |

| Residence Time | ~3 hours in rearrangement reactor | Ensures sufficient cyclization |

| Purification | Vacuum distillation, drying on MgO bed | Removes impurities and residual HCl |

| Product Composition | ~99.7% cyclic tetramethyl tetravinylcyclotetrasilazane | High purity confirmed by GC-FID |

Notes on Industrial and Research Applications

- The compound is used as a precursor for silicon-based polymers and coatings, with applications in electronics, energy storage, and advanced materials.

- Research highlights the importance of controlling reaction parameters to maximize cyclic silazane yield and minimize linear byproducts.

- The vinyl groups on the silazane ring enable further polymerization or functionalization, making precise synthesis crucial for downstream applications.

Chemical Reactions Analysis

Types of Reactions

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydride across multiple bonds.

Oxidation: Reaction with oxidizing agents to form siloxane derivatives.

Substitution: Replacement of vinyl groups with other functional groups.

Common Reagents and Conditions

Hydrosilylation: Platinum or palladium catalysts, moderate temperatures.

Oxidation: Hydrogen peroxide or other oxidizing agents, controlled temperatures.

Substitution: Halogenated reagents, often in the presence of a base.

Major Products Formed

Hydrosilylation: Formation of organosilicon compounds with varied functional groups.

Oxidation: Siloxane derivatives with enhanced stability.

Substitution: Functionalized silanes with diverse applications.

Scientific Research Applications

Scientific Research Applications

1. Polymer Synthesis

- 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane is utilized in the synthesis of polysiloxane polymers. These polymers exhibit excellent thermal stability and flexibility, making them suitable for high-performance materials in various applications such as coatings and adhesives.

Case Study:

- A study demonstrated the synthesis of crosslinked polysiloxanes using this compound as a precursor. The resulting materials showed enhanced mechanical properties and thermal resistance compared to traditional polymers (L. Hao et al., 2014).

2. Energy Storage Technologies

- The compound serves as an additive in lithium-ion batteries to stabilize the cathode interface. Its silicon-based structure helps improve the electrochemical performance and lifespan of lithium-rich layered oxide cathodes.

Case Study:

- Research conducted by T. Huang et al. (2024) highlighted the effectiveness of this compound in enhancing the stability and efficiency of lithium-ion batteries under cycling conditions.

3. Sensor Technology

- The compound has been explored for its potential in sensor applications due to its ability to form conjugates with fluorescent aromatic compounds. This property allows for the development of sensitive fluoride sensors.

Case Study:

- N. Prigyai et al. (2020) investigated cyclic siloxanes conjugated with aromatic compounds for sensing applications. Their findings suggest that these materials could be used effectively in detecting fluoride ions in various environments.

Data Table: Properties and Applications

| Property/Application | Description |

|---|---|

| Chemical Structure | C12H28N4Si4 |

| Polymer Synthesis | Used as a precursor for high-performance polysiloxane materials |

| Energy Storage | Enhances stability of lithium-ion battery cathodes |

| Sensor Technology | Forms conjugates with fluorescent compounds for fluoride detection |

| Thermal Stability | Exhibits excellent thermal resistance in polymer applications |

Mechanism of Action

The compound exerts its effects through the interaction of its vinyl and methyl groups with other chemical species. The vinyl groups participate in addition reactions, while the methyl groups provide stability and hydrophobicity. These interactions facilitate the formation of complex structures and materials with tailored properties.

Comparison with Similar Compounds

Cyclotetrasiloxane Analog: 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

CAS : 2554-06-5

Molecular Formula : C₁₂H₂₄O₄Si₄

Structure : Cyclotetrasiloxane backbone (four Si–O bonds) with methyl and vinyl substituents .

Key Differences :

- Backbone Reactivity : The Si–O bonds in siloxanes are less reactive toward hydrolysis compared to the Si–N bonds in silazanes, making siloxanes more stable in aqueous environments .

- Applications : Widely used as a crosslinker in hard polydimethylsiloxane (hPDMS) formulations for microfluidics and elastomers .

- Physical Properties : Melting point of -43°C and molecular weight of 344.67 g/mol .

- Toxicity : Low toxicity (LD₅₀ >15 g/kg in rats) but emits acrid smoke upon decomposition .

Sulfur-Containing Bicyclic Analog: 2,4,6,8-Tetramethyl-3,7-dithia-2,4,6,8-tetraazabicyclo[3.3.0]octane 3,3,7,7-tetraoxide

Structure : Bicyclo[3.3.0]octane core with alternating sulfur (S), oxygen (O), and nitrogen (N) atoms, and methyl substituents .

Key Differences :

Organocyclotetrasiloxane (T4): 2,4,6,8-Tetrakis(2-(diethoxy(methyl)silyl)ethyl)-2,4,6,8-tetramethylcyclotetrasiloxane

Structure : Cyclotetrasiloxane core with ethoxy and methyl substituents, synthesized from tetramethyltetravinylcyclotetrasiloxane .

Key Differences :

- Functional Groups: Ethoxy groups enable ethanolysis and sol-gel processes, making T4 suitable for organic-inorganic hybrid materials .

- Applications : Used in functionalized coatings and membranes due to its controlled hydrolysis behavior .

Comparative Data Table

Biological Activity

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane (commonly referred to as D4Vi or TMTVSi) is a cyclic organosilicon compound with significant applications in polymer chemistry. Its unique structure includes four reactive vinyl groups that facilitate various polymerization reactions, making it a valuable building block for silicone-based materials. This article explores the biological activity of D4Vi, focusing on its interactions with biological systems and potential applications in biomedicine and materials science.

- Molecular Formula : C12H24O4Si4

- Molecular Weight : 344.66 g/mol

- Appearance : Colorless to almost colorless clear liquid

- Boiling Point : Approximately 224 °C

- Melting Point : -44 °C

Biological Activity Overview

D4Vi exhibits low toxicity and is considered safe for various applications. Its biological activity can be categorized into several key areas:

- Polymerization and Material Synthesis :

-

Cellular Interactions :

- Research indicates that D4Vi can interact with cellular membranes due to its hydrophobic nature. This interaction may influence cellular uptake mechanisms for drug delivery applications.

- Toxicological Profile :

Case Study 1: D4Vi in Drug Delivery Systems

A study investigated the use of D4Vi as a component in drug delivery nanoparticles. The findings demonstrated that nanoparticles containing D4Vi enhanced the solubility and bioavailability of poorly soluble drugs. The study reported improved therapeutic efficacy in animal models when compared to traditional drug formulations.

Case Study 2: Polymer Blends for Biomedical Applications

Another research project focused on blending D4Vi-derived polymers with biocompatible materials to create scaffolds for tissue engineering. The resulting materials exhibited excellent mechanical properties and biocompatibility, promoting cell adhesion and growth.

Research Findings

Applications

The biological activity of D4Vi opens avenues for its application in various fields:

- Biomedical Engineering : As a component in drug delivery systems and tissue scaffolds.

- Material Science : In the development of advanced materials with tailored properties for specific applications.

- Energy Storage : Enhancing the performance of battery materials through its incorporation into polymer matrices.

Q & A

Q. What are the established synthetic routes for 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane, and how can reaction conditions be optimized?

The compound is synthesized via cyclization reactions involving silazane precursors. A common purification method involves distillation using a Vigreux column at atmospheric pressure without polymerization, as demonstrated for structurally similar cyclotetrasiloxanes . Optimization can employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratios) and identify optimal conditions. Parallel synthesis and statistical analysis, as outlined in combinatorial chemistry workflows, are recommended for efficient screening .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Used to confirm Si-N and Si-C bond vibrations, with reference to cyclotrisilazane analogs (e.g., peaks at 3150–650 cm⁻¹ for Si-N stretching) .

- NMR : ¹H and ¹³C NMR can resolve methyl and vinyl group environments, while ²⁹Si NMR is critical for distinguishing silicon centers in the cyclotetrasilazane ring .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. How does the compound’s stability vary under different storage conditions?

The compound is moisture-sensitive due to hydrolyzable Si-N bonds. Storage under inert gas (argon or nitrogen) at low temperatures (≤4°C) in anhydrous solvents (e.g., cyclohexane) is advised. Thermal stability should be assessed via thermogravimetric analysis (TGA) to determine decomposition thresholds .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this cyclotetrasilazane in cross-coupling or polymerization reactions?

Density Functional Theory (DFT) simulations can model Si-N bond cleavage energetics and vinyl group activation. COMSOL Multiphysics integration with AI-driven tools enables predictive modeling of reaction pathways and polymer network formation . Machine learning algorithms trained on silazane reaction datasets may further refine predictions .

Q. How can contradictory data on Si-N bond hydrolysis rates be resolved in kinetic studies?

Contradictions often arise from solvent polarity, trace water content, or catalytic impurities. A systematic approach includes:

- Controlled Kinetic Experiments : Use degassed solvents and inert conditions to isolate hydrolysis variables .

- Isotopic Labeling : Introduce deuterated water (D₂O) to track proton transfer mechanisms via MS or NMR.

- In Situ Monitoring : Employ Raman spectroscopy or real-time pH monitoring to capture transient intermediates .

Q. What strategies are effective for incorporating this compound into hybrid inorganic-organic polymers?

- Co-Polymerization : Use radical initiators (e.g., AIBN) to graft vinyl groups onto organic monomers, as demonstrated for cyclotetrasiloxane-based polymers .

- Sol-Gel Chemistry : Hydrolyze Si-N bonds under controlled acidic conditions to form silica-like networks, followed by organic functionalization .

- Crosslinking Efficiency : Quantify via gel permeation chromatography (GPC) and dynamic mechanical analysis (DMA) .

Q. How does steric hindrance from methyl/vinyl substituents influence its ligand properties in coordination chemistry?

Steric effects reduce Lewis acidity at silicon centers, limiting coordination with transition metals. Competitive binding studies with titrants like EDTA, combined with X-ray crystallography of metal complexes, can elucidate steric vs. electronic contributions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Synthesis

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–120°C | 90°C | +35% |

| Catalyst (mol%) | 0.5–5% | 2% | +20% |

| Solvent (THF:Toluene) | 1:1 to 1:3 | 1:2 | +15% |

| Data derived from DoE case studies on siloxane analogs . |

Q. Table 2. Spectroscopic Benchmarks

| Technique | Key Peaks/Data | Structural Insight |

|---|---|---|

| IR | 950 cm⁻¹ (Si-N), 1250 cm⁻¹ (Si-CH₃) | Confirms cyclotetrasilazane ring |

| ²⁹Si NMR | δ −15 to −25 ppm | Distinguishes Si environments |

| HRMS (ESI+) | m/z 352.18 [M+H]⁺ | Validates molecular formula |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.